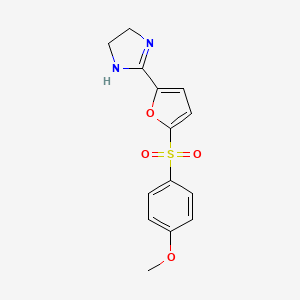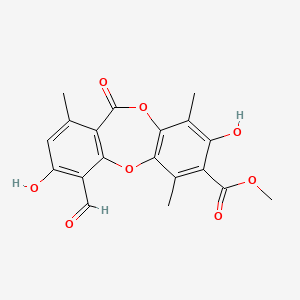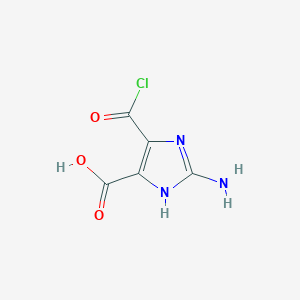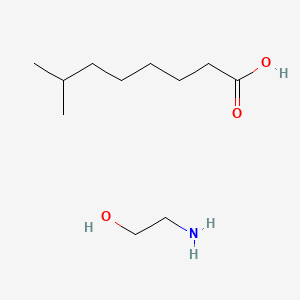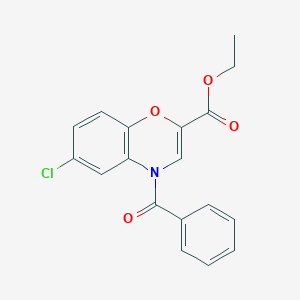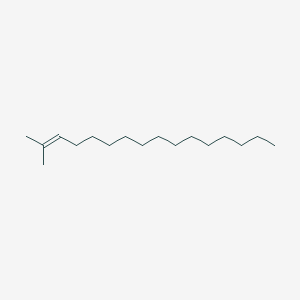
2-Methylhexadec-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylhexadec-2-ene is an organic compound with the molecular formula C₁₇H₃₄. It is an alkene, characterized by the presence of a double bond between the second and third carbon atoms in the hexadecene chain, with a methyl group attached to the second carbon. This compound has been isolated from the plant Phyllanthus niruri Linn, which is known for its medicinal properties .
Méthodes De Préparation
2-Methylhexadec-2-ene can be synthesized through various methods. One common synthetic route involves the deoxygenation of an epoxide. This method has been reported in the literature as a known synthetic pathway . The compound has also been isolated from natural sources, specifically from the whole plant material of Phyllanthus niruri Linn . The structure of the compound has been determined using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) .
Analyse Des Réactions Chimiques
2-Methylhexadec-2-ene undergoes several types of chemical reactions typical of alkenes. These include:
Oxidation: Alkenes can be oxidized to form epoxides, diols, or other oxygen-containing compounds.
Reduction: The double bond in alkenes can be reduced to form alkanes.
Substitution: Alkenes can undergo electrophilic addition reactions where the double bond is broken, and new atoms or groups are added to the carbon atoms. Common reagents used in these reactions include hydrogen gas (for reduction), halogens (for halogenation), and peracids (for epoxidation).
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying the reactivity of alkenes and the mechanisms of various organic reactions.
Biology: The compound has been isolated from Phyllanthus niruri Linn, a plant known for its medicinal properties, suggesting potential biological activities.
Mécanisme D'action
The specific mechanism of action of 2-Methylhexadec-2-ene in biological systems is not well-documented. as an alkene, it can participate in various chemical reactions that may influence biological pathways. The presence of the double bond allows it to interact with enzymes and other molecular targets, potentially leading to biological effects .
Comparaison Avec Des Composés Similaires
2-Methylhexadec-2-ene can be compared to other alkenes with similar structures. Some similar compounds include:
1-Hexadecene: An alkene with a double bond at the first carbon atom.
2-Methyl-1-hexadecene: An isomer with the double bond at the first carbon and a methyl group at the second carbon.
Hexadec-2-ene:
Propriétés
Numéro CAS |
73120-40-8 |
|---|---|
Formule moléculaire |
C17H34 |
Poids moléculaire |
238.5 g/mol |
Nom IUPAC |
2-methylhexadec-2-ene |
InChI |
InChI=1S/C17H34/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17(2)3/h16H,4-15H2,1-3H3 |
Clé InChI |
CCTZVEGPULMJKP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


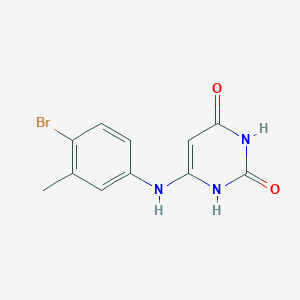
![1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-[(4-methylphenyl)methoxy]benzene](/img/structure/B14455982.png)
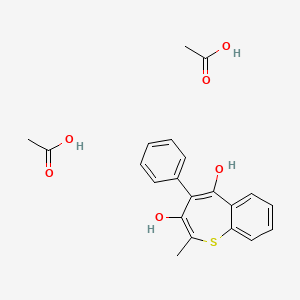

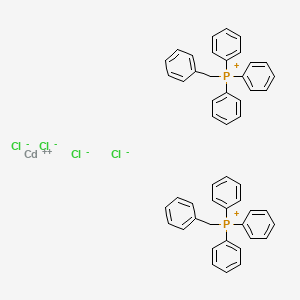
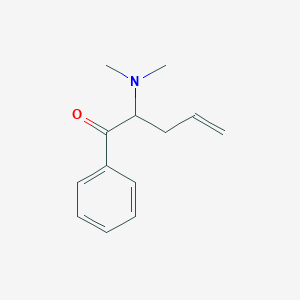
![1H-Pyrido[3,4-b]indol-1-one, 2,3,4,9-tetrahydro-9-methyl-](/img/structure/B14456001.png)
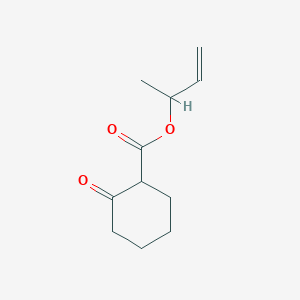
![1-[Benzyl(methyl)amino]-4-methylpentan-3-one](/img/structure/B14456014.png)
